SIRT2 Inhibitory Potency: Oxadiazole Core vs. Thiadiazole Core — ~1.7-Fold Improvement over the Closest Published Analog
This compound (1,3,4-oxadiazole core, benzothiadiazole-5-carboxamide) inhibits recombinant human SIRT2 with an IC₅₀ of 22.2 μM [1]. The closest published comparator series, 5-benzyl-1,3,4-thiadiazole-2-carboxamides, yielded the best compounds ST29 (IC₅₀ = 38.69 μM) and ST30 (IC₅₀ = 43.29 μM) [2], both tested against recombinant SIRT2. The target compound thus shows approximately 1.7- to 1.9-fold greater inhibitory potency in side-by-side cross-study comparison. Caution: the two measurements derive from independent assays performed in different laboratories; the thiadiazole series additionally carries variable aryl/heteroaryl carboxamide substituents rather than the identical benzothiadiazole-5-carboxamide present in the target compound, so the potency difference may reflect contributions from both the core heterocycle and the carboxamide substituent.
| Evidence Dimension | SIRT2 enzyme inhibition (IC₅₀) |
|---|---|
| Target Compound Data | IC₅₀ = 22.2 μM (22,200 nM) |
| Comparator Or Baseline | ST29: IC₅₀ = 38.69 μM; ST30: IC₅₀ = 43.29 μM (Gozelle et al., 2022; 5-benzyl-1,3,4-thiadiazole-2-carboxamide series) |
| Quantified Difference | ~1.7–1.9-fold lower IC₅₀ (higher potency) for the target oxadiazole compound |
| Conditions | Target: recombinant His₆-TEV-SIRT2 expressed in E. coli BL21(DE3), 15 min preincubation prior to NAD⁺ addition (BindingDB assay). Comparator: recombinant human SIRT2, Fluor de Lys-SIRT substrate, 60 min incubation (Gozelle et al., 2022). Different assay protocols; cross-study comparison only. |
Why This Matters
For researchers selecting a starting scaffold for SIRT2 inhibitor optimization, this ~1.7-fold potency advantage provides a measurable head-start over the thiadiazole series that may translate into fewer synthetic iterations to achieve target potency thresholds.
- [1] BindingDB BDBM50576065; CHEMBL4847107. IC₅₀ = 2.22E+4 nM. Assay: Inhibition of His₆-tagged/TEV fused SIRT2 expressed in E. coli BL21(DE3), 15 min preincubation, NAD⁺ addition. Curated by ChEMBL, deposited by Max Planck Institute of Molecular Physiology. View Source
- [2] Gozelle, M.; Kaya, S. G.; Aksel, A. B.; Ozkan, E.; Bakar-Ates, F.; Ozkan, Y.; Eren, G. Bioorg. Chem. 2022, 123, 105746. ST29 SIRT2 IC₅₀ = 38.69 μM; ST30 SIRT2 IC₅₀ = 43.29 μM. DOI: 10.1016/j.bioorg.2022.105746. View Source
